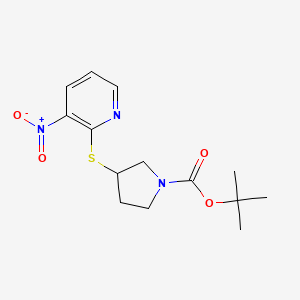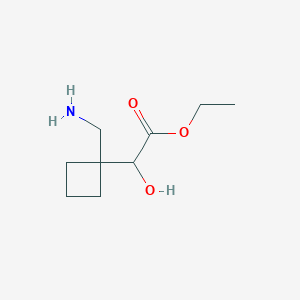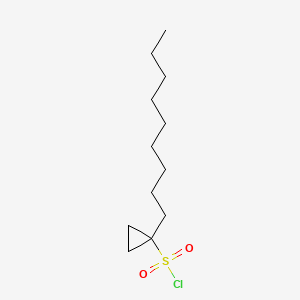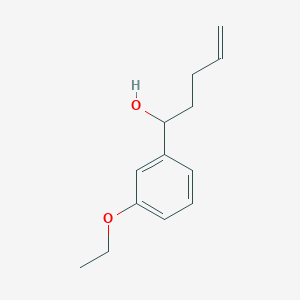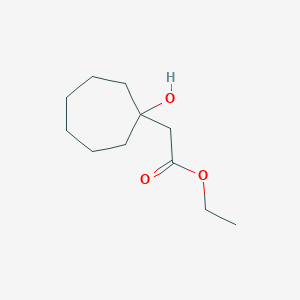
Ethyl 2-(1-hydroxycycloheptyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-hydroxycycloheptyl)acetate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a cycloheptyl ring with a hydroxyl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-hydroxycycloheptyl)acetate typically involves the esterification of 1-hydroxycycloheptanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-hydroxycycloheptyl)acetate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles.
Major Products
Hydrolysis: 1-Hydroxycycloheptanecarboxylic acid and ethanol.
Reduction: 1-Hydroxycycloheptylmethanol.
Substitution: Various substituted cycloheptyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-(1-hydroxycycloheptyl)acetate is used in several scientific research fields:
Mécanisme D'action
The mechanism of action of ethyl 2-(1-hydroxycycloheptyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 1-hydroxycycloheptanecarboxylic acid, which may interact with enzymes or receptors in biological systems . The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(1-hydroxycyclohexyl)acetate: Similar structure but with a six-membered cyclohexyl ring.
Ethyl 2-(1-hydroxycyclopentyl)acetate: Similar structure but with a five-membered cyclopentyl ring.
Uniqueness
Ethyl 2-(1-hydroxycycloheptyl)acetate is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties compared to its six- and five-membered counterparts. This structural difference can influence its reactivity, stability, and interactions with other molecules .
Propriétés
Formule moléculaire |
C11H20O3 |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
ethyl 2-(1-hydroxycycloheptyl)acetate |
InChI |
InChI=1S/C11H20O3/c1-2-14-10(12)9-11(13)7-5-3-4-6-8-11/h13H,2-9H2,1H3 |
Clé InChI |
QZXDPJNZSJYJEC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CCCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643298.png)

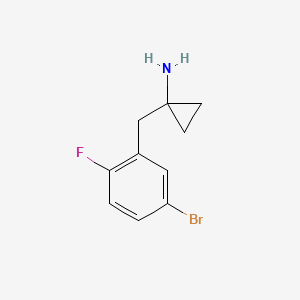
![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)


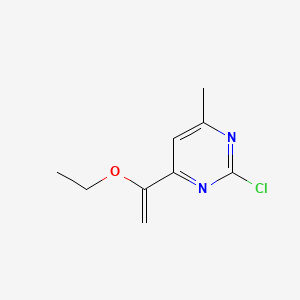
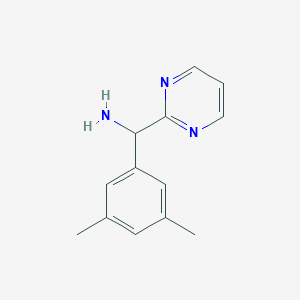
![N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B13643353.png)
